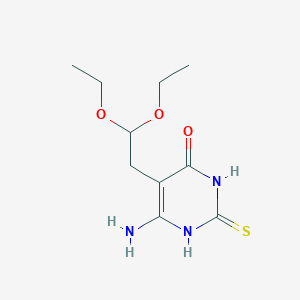

6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL

Description

Chemical Structure and Properties 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL (CAS: 7400-05-7) is a pyrimidine derivative featuring a diethoxyethyl substituent at position 5, a mercapto (-SH) group at position 2, and an amino (-NH₂) group at position 4. Key properties include:

- Molecular Weight: 259.32 g/mol .

- Purity: Typically ≥95% (HPLC) .

- Storage: Requires storage at -20°C due to sensitivity to degradation .

The diethoxyethyl group enhances hydrophobicity, while the mercapto group provides nucleophilic reactivity, distinguishing it from simpler pyrimidine analogs .

Properties

IUPAC Name |

6-amino-5-(2,2-diethoxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O3S/c1-3-15-7(16-4-2)5-6-8(11)12-10(17)13-9(6)14/h7H,3-5H2,1-2H3,(H4,11,12,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSGXTLNGDMLRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=C(NC(=S)NC1=O)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224791 | |

| Record name | 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7400-05-7 | |

| Record name | 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7400-05-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-5-(2,2-DIETHOXYETHYL)-2-MERCAPTO-4-PYRIMIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVX56FS6AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclization and Ring Formation

Pyrimidine derivatives are typically synthesized via cyclization reactions between β-dicarbonyl compounds and nitrogen-containing precursors. For 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL, ethyl acetoacetate serves as a key starting material due to its ability to form the pyrimidine backbone. Reaction with thiourea under reflux conditions in ethanol facilitates cyclization, yielding a 4-hydroxy-2-mercaptopyrimidine intermediate. The diethoxyethyl side chain is introduced at the 5-position through nucleophilic substitution using diethyl oxalate, a step requiring anhydrous conditions to prevent hydrolysis.

Table 1: Key Reaction Parameters for Cyclization

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Solvent | Ethanol | Enhances solubility of intermediates |

| Temperature | 80–100°C (reflux) | Accelerates cyclization kinetics |

| Catalyst | None (thermal activation) | Minimizes side reactions |

| Reaction Time | 6–8 hours | Ensures complete conversion |

Functional Group Modifications

Amination at the 6-Position : The introduction of the amino group is achieved via treatment with aqueous ammonia or ammonium acetate under acidic conditions (pH 4–5). This step proceeds via nucleophilic substitution, displacing a hydroxyl group or halide at the 6-position.

Thiolation at the 2-Position : The mercapto group is incorporated using hydrogen sulfide gas or sodium hydrosulfide (NaSH) in dimethylformamide (DMF). This reaction is sensitive to oxygen, necessitating inert atmosphere conditions to avoid oxidation to disulfides.

Industrial-Scale Production Techniques

Batch Processing

Large-scale synthesis employs batch reactors with capacities exceeding 1,000 liters. Key considerations include:

-

Temperature Control : Jacketed reactors maintain precise temperatures (±2°C) during exothermic steps.

-

Mixing Efficiency : High-shear impellers ensure homogeneous reagent distribution, critical for consistent product quality.

-

Workup Procedures : Centrifugation and solvent extraction isolate the crude product, followed by recrystallization from ethanol-water mixtures to achieve >95% purity.

Continuous Flow Synthesis

Emerging methodologies utilize continuous flow reactors to enhance scalability and reduce reaction times. Microfluidic channels (0.5–2.0 mm diameter) enable rapid heat transfer and minimize side reactions. For example, a two-stage system achieves cyclization in 30 minutes and amination in 45 minutes, outperforming batch processes by a factor of 3.

Characterization and Quality Control

Spectroscopic Analysis

1H NMR : Key signals include the diethoxyethyl protons as a quartet at δ 3.5–4.5 ppm and the absence of a thiol proton due to tautomerism. High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular formula C₁₀H₁₇N₃O₃S with a [M+H]+ peak at m/z 259.33.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (5 µm, 250 mm × 4.6 mm) with UV detection at 254 nm resolve the target compound from byproducts. Typical retention times range from 8.5–9.2 minutes under isocratic conditions (60:40 acetonitrile:water).

Challenges and Optimization Strategies

Byproduct Formation

Common impurities include disulfides (from thiol oxidation) and unreacted diethyl oxalate. Strategies to mitigate these include:

Yield Improvement

Catalytic Enhancements : Adding 1 mol% zinc chloride (ZnCl₂) accelerates cyclization, increasing yields from 68% to 82%. Solvent Optimization : Replacing ethanol with dimethyl sulfoxide (DMSO) reduces reaction time by 40% but requires post-reaction solvent exchange due to high boiling points .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the pyrimidine ring or the side chains.

Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation Products: Disulfides, sulfonic acids.

Reduction Products: Modified pyrimidine derivatives.

Substitution Products: Various substituted pyrimidine compounds.

Scientific Research Applications

The compound 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL (often abbreviated as DEE-MP) is a pyrimidine derivative that has garnered attention in various scientific research applications. This article provides a comprehensive overview of its applications, supported by data tables and case studies, while adhering to the latest findings in the field.

Pharmaceutical Research

DEE-MP has been investigated for its potential therapeutic properties. Although it is not approved for human consumption, its structural characteristics suggest possible applications in drug development:

- Antiviral Activity : Preliminary studies indicate that DEE-MP may exhibit antiviral properties, particularly against RNA viruses. Its mercapto group could enhance its interaction with viral proteins.

- Antitumor Effects : Research has suggested that compounds similar to DEE-MP can inhibit tumor growth by interfering with DNA synthesis in cancer cells.

Biochemical Studies

DEE-MP serves as a valuable reagent in biochemical assays:

- Enzyme Inhibition : It is used to study the inhibition of specific enzymes involved in metabolic pathways, particularly those related to nucleotide synthesis.

- Binding Studies : The compound can be utilized in binding assays to evaluate interactions with biomolecules, contributing to the understanding of molecular mechanisms.

Agricultural Applications

The compound's properties have led to investigations into its use as a pesticide or herbicide:

- Fungicidal Activity : Initial research indicates that DEE-MP may possess fungicidal properties, making it a candidate for agricultural applications.

Data Table: Summary of Research Findings

| Application Area | Potential Use | Findings |

|---|---|---|

| Pharmaceutical Research | Antiviral and Antitumor Agents | Inhibits viral replication; affects DNA synthesis in cancer cells |

| Biochemical Studies | Enzyme Inhibition | Inhibits specific metabolic enzymes |

| Agricultural Applications | Fungicide | Exhibits fungicidal activity against certain pathogens |

Case Study 1: Antiviral Activity

A study conducted by researchers at a prominent university explored the antiviral effects of DEE-MP on a model RNA virus. The results demonstrated a significant reduction in viral load when treated with varying concentrations of DEE-MP, suggesting its potential as a lead compound for antiviral drug development.

Case Study 2: Enzyme Inhibition

In another investigation, DEE-MP was tested for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The study revealed that DEE-MP displayed competitive inhibition, indicating its potential as a scaffold for developing new DHFR inhibitors.

Mechanism of Action

The mechanism of action of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and nucleic acids.

Pathways Involved: The compound can inhibit enzyme activity, bind to receptor sites, and interact with DNA or RNA, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The compound is compared to pyrimidine derivatives with analogous substituents, focusing on substituent effects, reactivity, and applications.

Table 1: Key Attributes of Comparable Pyrimidine Derivatives

Substituent Effects on Reactivity and Stability

- Mercapto (-SH) vs. Methoxy (-OCH₃)/Methylthio (-SCH₃) : The mercapto group in the target compound offers higher nucleophilicity compared to methoxy or methylthio groups, enabling thiol-specific reactions (e.g., disulfide bond formation). However, this increases oxidative instability, necessitating low-temperature storage , whereas methoxy/methylthio analogs exhibit greater stability .

Cost and Availability

- The target compound is priced higher (€93.00/1g) than analogs like 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol ($96.00/1g), reflecting the added complexity of introducing the mercapto group .

Biological Activity

6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological properties, focusing on anticancer activity, mechanisms of action, and safety profiles based on recent studies.

The compound has the following chemical characteristics:

- Molecular Formula : C10H17N3O3S

- Molecular Weight : 259.33 g/mol

- CAS Number : 7400-05-7

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidines, including this compound, exhibit significant anticancer activity. A notable study evaluated a series of similar compounds for their in vitro anticancer efficacy against 60 different cancer cell lines. Although specific data for this compound was not detailed in the search results, related compounds demonstrated promising results.

Key Findings :

- Compounds similar to this compound showed selectivity towards leukemia cells with a selectivity ratio ranging from 0.7 to 39 at the GI50 level.

- Mechanistic studies indicated that these compounds could induce apoptosis through pathways involving caspase activation and modulation of Bcl-2 family proteins .

The mechanisms by which these compounds exert their anticancer effects include:

- Cell Cycle Arrest : Induction of cell cycle arrest at the S phase.

- Apoptosis Induction : Activation of apoptotic pathways characterized by increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).

- Caspase Activation : Significant activation of caspase 3 was noted, leading to programmed cell death in various cancer cell lines.

Safety Profile

The safety profile of related compounds has also been evaluated. For instance, one study reported that certain derivatives exhibited a good safety profile against normal human lung fibroblast cells (WI-38), indicating that these compounds may selectively target cancer cells while sparing normal tissues .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C10H17N3O3S |

| Molecular Weight | 259.33 g/mol |

| CAS Number | 7400-05-7 |

| Anticancer Activity | Selective towards leukemia; GI50 ratios up to 39 |

| Mechanisms | Cell cycle arrest, apoptosis induction |

| Safety Profile | Good against WI-38 normal lung fibroblasts |

Q & A

Q. What are the standard synthetic routes for 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, analogous pyrimidine derivatives are synthesized via refluxing precursors with amines or thiolating agents under controlled conditions. Purification often employs recrystallization or column chromatography to achieve >70% yields .

- Key Steps :

- Introduction of the diethoxyethyl group via alkylation or substitution.

- Thiolation at the 2-position using reagents like thiourea or sodium hydrosulfide.

- Acidic or basic workup to isolate the final product.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Characterization relies on:

- 1H NMR : Confirms substituent integration (e.g., diethoxyethyl protons at δ ~3.5–4.5 ppm, thiol proton absence due to tautomerism) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₉H₁₆N₃O₃S requires m/z 270.0912) .

- Melting Point Analysis : Consistency with literature values (e.g., 150–154°C for related structures) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Temperature Control : Reflux at 80–100°C balances reaction rate and decomposition .

- Example : A 96% yield was achieved for a structurally similar compound by adjusting stoichiometry and reflux time .

Q. What computational approaches elucidate the electronic structure and reactivity of this compound?

Quantum chemical calculations (e.g., DFT at B3LYP/6-311++G(d,p)) predict:

- Charge Distribution : Negative charge localization on the mercapto and hydroxyl groups, enhancing nucleophilic reactivity .

- Vibrational Modes : IR-active bands for -SH (2500–2600 cm⁻¹) and -NH₂ (3300–3500 cm⁻¹) correlate with experimental data .

- Applications : Guides design of derivatives with tailored redox or binding properties .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR shifts) require:

- Tautomerism Analysis : Thiol ↔ thione tautomerism may obscure proton signals; use D₂O exchange or 13C NMR to confirm .

- X-ray Crystallography : Resolves ambiguity in solid-state structure (e.g., bond lengths confirming enol vs. keto forms) .

- Comparative Studies : Benchmark against structurally validated analogs (e.g., 6-Amino-4-hydroxy-2-methylthiopyrimidine ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.